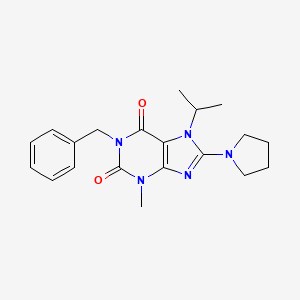
1-benzyl-7-isopropyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-benzyl-7-isopropyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a complex molecule that appears to be a derivative of purine, which is a fundamental component of nucleic acids. Purine derivatives have been extensively studied due to their biological significance and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related purine analogs and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound of interest.
Synthesis Analysis
The synthesis of purine derivatives often involves the reaction of various reagents with diketones or potential diketones. For instance, the synthesis of 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a compound with antithrombotic properties, was achieved from an enamine through thermal fusion with ureas . Similarly, the synthesis of various fused pyranones and pyrimidinones was accomplished using methyl 2-benzoylamino-3-dimethylaminopropenoate with carbocyclic and heterocyclic 1,3-diketones . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities to the compounds mentioned in the papers.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by a fused ring system, which is often modified to achieve different biological activities. The synthesis of thiazolo-pyrimidines, which are analogs of purine bases, involved the creation of a fused heterocyclic compound . The molecular structure of these compounds was confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques could be employed to analyze the molecular structure of "1-benzyl-7-isopropyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" to confirm its identity and purity.
Chemical Reactions Analysis
The chemical reactivity of purine derivatives can vary widely depending on the substituents attached to the core structure. For example, the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to pyrrolopyridinones was used to obtain new derivatives . This type of reaction could potentially be used to introduce aryl groups into the purine core of the compound of interest. Additionally, the removal of protecting groups, such as the benzyloxycarbonyl group, was achieved through catalytic transfer hydrogenation , which could be a relevant reaction if protecting groups are used in the synthesis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can significantly affect the biological activity of these compounds . The herbicidal activity of pyrrolidine-dione derivatives was found to be dependent on the substituents at the phenyl ring . These findings suggest that the physical and chemical properties of "1-benzyl-7-isopropyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" would also be influenced by its substituents, which could be explored to tailor the compound for specific applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research in the domain of substituted pyridines and purines, which share structural similarities with the compound , has led to the synthesis of novel compounds evaluated for their biological activities. For instance, the design and synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione have been investigated for their effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo, highlighting the potential for therapeutic applications (Kim et al., 2004).
Receptor Antagonist Applications
Compounds structurally related to "1-benzyl-7-isopropyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" have been synthesized and evaluated for their affinity towards human adenosine receptors. For example, pyrido[2,1-f]purine-2,4-dione derivatives have shown significant antagonist effects, particularly against the A(3) adenosine receptor, indicating their potential in developing new therapeutic agents (Priego et al., 2002).
Antioxidant Activity
A computational study on the equilibrium geometry, vibrational spectra, and electronic structure of Mannich base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, a compound with a similar structural framework, demonstrated effective antioxidant activity. This research provides insights into the structural properties and potential applications of such compounds in antioxidant therapies (Boobalan et al., 2014).
Propiedades
IUPAC Name |
1-benzyl-3-methyl-7-propan-2-yl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14(2)25-16-17(21-19(25)23-11-7-8-12-23)22(3)20(27)24(18(16)26)13-15-9-5-4-6-10-15/h4-6,9-10,14H,7-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOXUVTYAHLBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-7-isopropyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

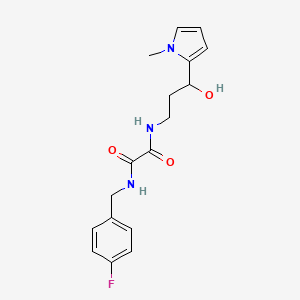
![2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3006181.png)
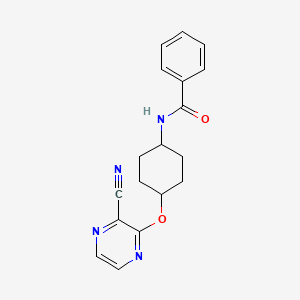
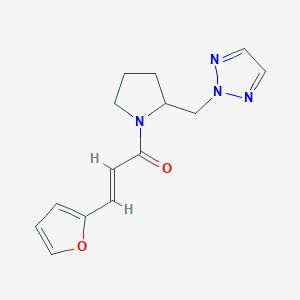


![(3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B3006190.png)
![2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride](/img/structure/B3006191.png)
![2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B3006193.png)
![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3006194.png)
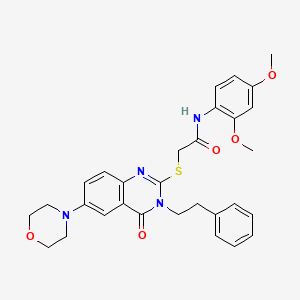
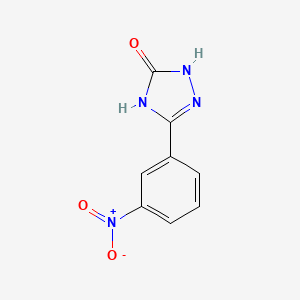
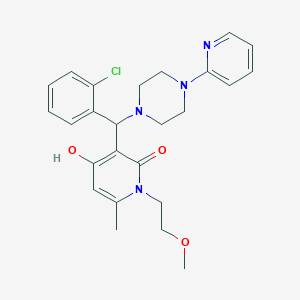
![N-(1-cyanocyclohexyl)-2-{[1-(3-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B3006203.png)